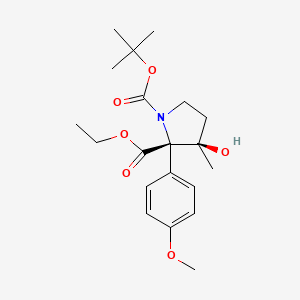
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, ethyl, and methoxyphenyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, Grignard reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting a ketone to an alcohol.
Substitution: The tert-butyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups or modify existing ones.
Applications De Recherche Scientifique
1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites or interact with specific functional groups, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-Butyl) 2-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups and stereochemistry
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3R)-3-hydroxy-2-(4-methoxyphenyl)-3-methylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-7-26-16(22)20(14-8-10-15(25-6)11-9-14)19(5,24)12-13-21(20)17(23)27-18(2,3)4/h8-11,24H,7,12-13H2,1-6H3/t19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPOLZISFWINO-WOJBJXKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCN1C(=O)OC(C)(C)C)(C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide](/img/structure/B3007062.png)



![9-Ethoxy-2-oxadispiro[2.0.44.23]decane](/img/structure/B3007066.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)


![N~4~-(4-chlorophenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3007076.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetamide](/img/structure/B3007077.png)



